Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate
Description
Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate is a heterocyclic compound featuring a partially saturated isoquinoline core. Its structure includes an amino (-NH₂) substituent at position 5 and a methyl ester (-CO₂Me) at the same position. This dual functionality renders the molecule both nucleophilic (via the amino group) and electrophilic (via the ester carbonyl), making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10(14)11(12)5-2-3-8-7-13-6-4-9(8)11/h4,6-7H,2-3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQEICVXDKPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate (CAS No. 1557807-04-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline core with an amino group and a carboxylate ester. Its molecular formula is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol. The compound's amphoteric nature allows it to engage in various acid-base reactions, which contributes to its biological versatility .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
- Research has indicated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. This compound has been evaluated for its potential as an anticancer agent.
- In vitro studies have shown that derivatives of isoquinolines can induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds related to this structure demonstrated IC50 values ranging from 0.5 to 15.43 μM against human cancer cell lines such as MCF-7 and A549 .
2. Antimicrobial Activity
- The compound has also been studied for its antimicrobial properties. Isoquinoline derivatives typically show activity against both Gram-positive and Gram-negative bacteria.
- In one study, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including E. coli and S. aureus .
3. Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines using the MTT assay. This compound was included in the screening process:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 0.67 | >100 |
| Etoposide (control) | MCF-7 | 0.58 | N/A |
The results indicated that the compound exhibited significant cytotoxicity while maintaining a high selectivity index compared to normal fibroblast cells .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 22.9 |
| S. aureus | 16.69 |
| P. aeruginosa | 56.74 |
These findings support the potential use of this compound as an antimicrobial agent, particularly in combating resistant bacterial strains .
Scientific Research Applications
Biological Properties
Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate has been investigated for its antiproliferative activity against various cancer cell lines. Research indicates that derivatives of isoquinoline compounds exhibit significant cytotoxic effects, making them candidates for cancer treatment.
Case Study: Antiproliferative Activity
A study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, which included this compound. These compounds were tested against non-cancer human dermal microvascular endothelial cells and several cancer cell lines (e.g., HeLa and HT-29). The results demonstrated notable cytotoxicity, with selected compounds exhibiting IC50 values as low as 0.019 μM against specific cancer cell lines .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
Cardiovascular Disorders
Research indicates that derivatives of this compound may play a role in treating cardiovascular diseases by influencing smooth muscle relaxation and regulating platelet aggregation. This is particularly relevant for conditions such as pulmonary hypertension and heart failure .
Cancer Treatment
The antiproliferative properties of the compound highlight its potential as an anticancer agent. Its ability to induce cytotoxic effects in various cancer cell lines suggests that it could be developed into a therapeutic agent for treating different types of cancer .
Data Summary Table
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- The target compound uniquely combines an amino and ester group at the same position, enabling diverse reactivity (e.g., intramolecular hydrogen bonding or bifunctional reactivity).
- ’s compound is a simple ketone derivative, lacking the amino or ester groups, which simplifies its reactivity (e.g., keto-enol tautomerism) .
Physicochemical Properties
- Melting Point: The compound has a melting point of 202–203.5°C, attributed to its extended conjugation and hydrogen bonding . The target compound’s melting point is likely lower due to reduced rigidity from the absence of quinone carbonyls.
- Spectroscopic Features: IR: The quinone in shows C=O stretches at 1677–1731 cm⁻¹, while the target’s ester C=O would appear near 1730 cm⁻¹ . NMR: The target’s amino group would produce a singlet near δ 4–5 ppm (if free) or broader peaks if hydrogen-bonded. ’s phenyl and NH protons resonate at δ 7.48 ppm .
Reactivity Comparison :
- The target’s ester is prone to hydrolysis or aminolysis, while its amino group can undergo acylation or alkylation.
- The quinone in may participate in redox reactions (e.g., electron transfer in biological systems) .
- The ketone in is reactive toward nucleophiles (e.g., Grignard reagents) and can form enolates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps include:
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in ethanol at 78°C) to avoid side products .
- Catalysts : Acid/base catalysts (e.g., H₂SO₄ or NaOEt) are critical for ring closure and esterification .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency for intermediates .
- Yield optimization : Pilot trials with varying stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) are recommended to balance purity and yield .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with literature values (e.g., δ ~2.68 ppm for methyl groups in similar isoquinoline esters ).
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₂O₂: 221.0926) .
- HPLC : Assess purity (>95% by area under the curve at 254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What solvents and storage conditions are suitable for this compound?
- Methodological Answer :
- Solubility : DMSO or methanol for dissolution in biological assays; avoid chlorinated solvents due to potential reactivity .
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize targets based on structural analogs (e.g., kinase inhibition assays for isoquinoline derivatives ).
- Assay design : Use fluorescence polarization for binding affinity studies or cell-based viability assays (e.g., IC₅₀ determination in cancer lines) .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural confirmation?
- Methodological Answer :
- Cross-validation : Re-run spectra under standardized conditions (e.g., 500 MHz NMR, KBr pellet for IR) .
- Computational modeling : Compare experimental IR stretches (e.g., C=O at ~1730 cm⁻¹) with DFT-calculated vibrational modes .
- Alternative techniques : Use X-ray crystallography if crystals are obtainable, or 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies mitigate low yields in the final esterification step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for improved electrophilic activation .
- Protecting groups : Temporarily protect the amine with Boc groups to prevent side reactions during ester formation .
- Workup optimization : Use acid-base extraction (pH 7–8) to isolate the product from unreacted precursors .
Q. How can researchers analyze discrepancies in biological activity data across different batches?
- Methodological Answer :
- Purity reassessment : Re-test batches via HPLC to rule out impurity-driven artifacts (e.g., <98% purity thresholds) .
- Solvent compatibility : Ensure consistent solvent use (e.g., DMSO lot-to-lot variability can affect cellular uptake) .
- Dose-response curves : Generate triplicate data points at varying concentrations to identify outlier batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
